molecular formula C19H24N4O3S B2381137 5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-36-6

5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2381137
CAS RN: 898346-36-6
M. Wt: 388.49
InChI Key: ZPEWBBXOTVHBEN-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with a complex structure that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial properties, finding some to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory and Analgesic Potentials

Compounds related to triazoles have also been investigated for their anti-inflammatory and analgesic effects. A study by Amir, Kumar, and Javed (2007) focused on 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, demonstrating significant anti-inflammatory and analgesic activities in experimental models, alongside a low ulcerogenic index, indicating their potential as safer therapeutic agents (Amir, Kumar, & Javed, 2007).

Receptor Antagonist Activity

Another area of application for triazole derivatives includes their role as receptor antagonists. A compound described by Elati et al. (2007), which shares a conceptual basis with the query compound, was synthesized as a potent orally active antagonist of the human neurokinin-1 (NK-1) receptor, highlighting the utility of such molecules in therapeutic interventions for conditions like depression and emesis (Elati, Kolla, Gangula, Naredla, Vankawala, Avinigiri, Chalamala, Sundaram, Mathad, Bhattacharya, & Bandichhor, 2007).

properties

IUPAC Name

5-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-15-20-19-23(21-15)18(24)17(27-19)16(22-9-11-25-12-10-22)13-5-7-14(8-6-13)26-4-2/h5-8,16,24H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEWBBXOTVHBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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